molecular formula C16H11BrClNOS B3575010 N-(2-bromophenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-(2-bromophenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B3575010
M. Wt: 380.7 g/mol
InChI Key: ASQFDMWXCDIWHW-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene group (a bicyclic compound with a fused benzene and thiophene ring), a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group), and halogen substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Techniques like NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. The bromine atom on the phenyl ring could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (like biological activity), it’s hard to define a ‘mechanism of action’ for this compound. If it’s a drug, the mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromophenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for studying this compound would depend on its potential applications. It could be explored as a pharmaceutical drug, a chemical reagent, or a material for organic electronics, among other possibilities .

Properties

IUPAC Name

N-(2-bromophenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNOS/c1-9-6-7-10-13(8-9)21-15(14(10)18)16(20)19-12-5-3-2-4-11(12)17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQFDMWXCDIWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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